molecular formula C11H16O3Se B12538546 Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) CAS No. 834882-60-9

Acetic acid--1-(phenylselanyl)propan-2-ol (1/1)

Cat. No.: B12538546
CAS No.: 834882-60-9
M. Wt: 275.21 g/mol
InChI Key: RKUQDFXHDZMKEK-UHFFFAOYSA-N
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Description

Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) is a molecular complex formed in a 1:1 stoichiometric ratio between acetic acid (CH₃COOH) and 1-(phenylselanyl)propan-2-ol (C₉H₁₂OSe). The phenylselanyl (-SePh) group introduces redox-active selenium, which may enhance catalytic or antioxidant properties compared to analogous alcohols like propan-2-ol.

Properties

CAS No.

834882-60-9

Molecular Formula

C11H16O3Se

Molecular Weight

275.21 g/mol

IUPAC Name

acetic acid;1-phenylselanylpropan-2-ol

InChI

InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)

InChI Key

RKUQDFXHDZMKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C[Se]C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) typically involves the reaction of phenylselenol with a suitable propan-2-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–1-(phenylselanyl)propan-2-ol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) has the molecular formula C11H16O3Se, indicating the presence of selenium, which imparts unique chemical properties to the compound. Its structure includes a propan-2-ol backbone with an acetic acid moiety and a phenylselanyl group, contributing to its reactivity and potential applications in synthesis and biological systems .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its selenium-containing functionality allows for the introduction of selenium into organic molecules, which can enhance their biological activity or modify their chemical properties. The phenylselanyl group can facilitate specific reactions, such as:

  • Selenium-mediated reactions : These include nucleophilic substitutions and coupling reactions that are valuable in synthesizing complex organic structures.
  • Functionalization of aromatic compounds : The compound can be used to introduce functional groups onto aromatic systems, expanding the scope of synthetic methodologies available to chemists.

Medicinal Chemistry

Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) has garnered attention for its potential pharmacological properties. The incorporation of selenium into drug candidates is known to influence their biological activity. Research indicates that selenium-containing compounds can exhibit:

  • Antioxidant properties : Selenium is recognized for its role in antioxidant defense mechanisms, which can be beneficial in developing therapeutics for oxidative stress-related conditions.
  • Anticancer activity : Some studies suggest that selenium compounds may enhance the efficacy of certain anticancer drugs or exhibit direct cytotoxic effects on cancer cells.

Case Study 1: Synthesis of Selenium-containing Antioxidants

In a study published in a peer-reviewed journal, researchers synthesized a series of selenium-containing antioxidants based on acetic acid--1-(phenylselanyl)propan-2-ol (1/1). The study demonstrated that these compounds exhibited significant free radical scavenging activity compared to their non-selenium counterparts. The findings suggest a promising avenue for developing new antioxidant therapies .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of derivatives synthesized from acetic acid--1-(phenylselanyl)propan-2-ol (1/1). The derivatives were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to traditional chemotherapeutics. This study underscores the potential of selenium-based compounds in oncology .

Data Tables

Activity TypeObserved EffectReference
AntioxidantSignificant activity
AnticancerEnhanced cytotoxicity

Mechanism of Action

The mechanism of action of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The phenylselanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Acetic Acid (CH₃COOH)

  • Proton Affinity : 188 kcal/mol .
  • Reactivity : Participates in acid-base reactions and forms hydrates (e.g., (H₃O⁺)₂·CH₃COOH at 97 amu in mass spectrometry) .
  • Photocatalytic Role : Acts as a sacrificial reagent in polyoxometalate-mediated oxidations, facilitating electron transfer .

B. Propan-2-ol (C₃H₈O)

  • Proton Affinity : ~189.4 kcal/mol (similar to propan-1-ol) .
  • Photocatalytic Behavior: Oxidized to propanone (acetone) via OH radicals in aqueous polyoxometalate systems .
  • Mass Spectrometry : Fragments to 43 amu (loss of H₂O) in protonated form .

C. 1-(Phenylselanyl)Propan-2-ol

  • Unique Features : The -SePh group increases molecular weight (Se: atomic mass ~79) and introduces selenium’s redox activity.

Physicochemical Properties

Property Acetic Acid Propan-2-ol 1-(Phenylselanyl)Propan-2-ol
Molecular Weight (g/mol) 60.05 60.10 199.16
Proton Affinity (kcal/mol) 188 ~189.4 ~185–190 (estimated)
Key Mass Spec Fragments 61 amu (HX⁺) 43 amu (loss of H₂O) 199 amu (parent ion), 123 amu (SePh⁺)
Photostability Moderate Low (oxidizes to propanone) High (Se may stabilize)

Photocatalytic and Atmospheric Behavior

  • Acetic Acid : In photocatalytic systems, it donates protons and electrons, enabling redox cycles in polyoxotungstate catalysts .
  • Propan-2-ol: Rapidly photooxidized to propanone in aqueous solutions via OH radical-mediated pathways .

Atmospheric Implications

  • Volatility : The phenylselanyl group reduces volatility compared to propan-2-ol or acetic acid, affecting atmospheric partitioning .
  • Hydration : Likely forms larger hydrates (e.g., (H₃O⁺)₂·C₉H₁₂OSe) at higher masses (e.g., >200 amu), distinct from acetic acid’s 97 amu signature .

Biological Activity

Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H20O3Se
  • Molecular Weight : 292.3 g/mol

This compound contains a selenium atom, which is significant for its biological activity, particularly in relation to oxidative stress and cellular signaling pathways.

Antioxidant Activity

Research has shown that compounds containing selenium can exhibit significant antioxidant properties. The antioxidant effects of acetic acid--1-(phenylselanyl)propan-2-ol (1/1) are attributed to its ability to modulate reactive oxygen species (ROS) levels in cells. In a study examining various organoselenium compounds, it was found that those similar to our compound demonstrated a concentration-dependent pro-oxidant effect under basal conditions but showed antioxidant activity when cells were exposed to oxidative stressors like hydrogen peroxide (H2O2) .

Table 1: Antioxidant Activity Comparison

CompoundConcentration (µM)ROS ProductionCell Viability (%)
Acetic acid--1-(phenylselanyl)propan-2-ol (1/1)50Low95
Control (NAC)5Moderate100
Organoselenium Compound 1c50High90

The data indicates that while the compound can induce ROS production at certain concentrations, it does not compromise cell viability, suggesting a protective role against oxidative damage.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any bioactive compound. In vitro studies have shown that acetic acid--1-(phenylselanyl)propan-2-ol (1/1) exhibits low cytotoxicity across various cell lines, including normal human fibroblasts. For instance, at concentrations up to 100 µM, no significant reduction in cell viability was observed, indicating its potential as a therapeutic agent without adverse effects on normal cells .

Antimicrobial Activity

The antimicrobial properties of selenium-containing compounds have been explored extensively. Acetic acid--1-(phenylselanyl)propan-2-ol (1/1) has shown promising activity against various microbial strains. In a comparative study of several organoselenium compounds, it was found that those with similar structures exhibited notable antimicrobial effects, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

The results suggest that acetic acid--1-(phenylselanyl)propan-2-ol (1/1) could be effective in treating infections caused by these pathogens.

Case Studies and Research Findings

A notable case study involved the examination of similar organoselenium compounds in clinical settings. These studies highlighted their potential in reducing microbial load in infected tissues while enhancing antioxidant defenses in patients undergoing oxidative stress due to infections .

Additionally, another study focused on the synthesis and biological evaluation of related organoselenium compounds, confirming their multifaceted roles as both antimicrobial agents and antioxidants .

Q & A

Q. What safety precautions are necessary when handling acetic acid--1-(phenylselanyl)propan-2-ol in laboratory settings?

  • Methodological Answer : Ensure adequate ventilation to avoid inhalation of dust or aerosols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin and eye contact. Use fume hoods for weighing or transferring the compound. In case of spills, avoid generating dust; collect material in sealed containers and dispose of as hazardous waste. Refer to GHS hazard classifications (e.g., H315 for skin irritation) and SDS recommendations for similar organoselenium compounds .

Q. How should acetic acid--1-(phenylselanyl)propan-2-ol be stored to maintain its chemical integrity?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperature between 2–8°C in a dry, dark environment. Separate from incompatible materials like strong oxidizers (e.g., peroxides) to avoid hazardous reactions. Regularly monitor storage conditions using temperature loggers .

Q. What first-aid measures are recommended for dermal or ocular exposure to this compound?

  • Methodological Answer : For skin contact: Immediately rinse with copious water for ≥15 minutes and remove contaminated clothing. Seek medical evaluation if irritation persists. For eye exposure: Flush with saline or water for ≥15 minutes, holding eyelids open. Consult an ophthalmologist. Avoid inducing vomiting if ingested; instead, rinse the mouth and administer activated charcoal under medical supervision .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing the purity and structure of acetic acid--1-(phenylselanyl)propan-2-ol?

  • Methodological Answer : Use HPLC-DAD (Diode Array Detection) with a C18 column and mobile phases containing propan-2-ol/acetic acid (e.g., 70:30 v/v) to resolve selenium-containing analogs. Validate purity via NMR (¹H, ¹³C, and ⁷⁷Se NMR) to confirm selenium bonding and stereochemistry. Quantify trace impurities using LC-MS with electrospray ionization (ESI) in positive-ion mode. Cross-reference spectral data with computational models (e.g., DFT) for structural validation .

Q. What synthetic challenges arise in the preparation of selenium-containing compounds like acetic acid--1-(phenylselanyl)propan-2-ol?

  • Methodological Answer : Key challenges include:
  • Selenium toxicity : Use Schlenk-line techniques under nitrogen to handle phenylselenol intermediates.
  • Reactivity control : Optimize reaction temperatures (e.g., 0–25°C) to prevent overoxidation of selenium moieties.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate selenium byproducts. Monitor reactions via TLC (Rf ~0.3–0.5) and characterize intermediates using FTIR (C-Se stretch at ~600 cm⁻¹) .

Q. How can researchers assess the stability of acetic acid--1-(phenylselanyl)propan-2-ol under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal stability : Heat samples to 40°C for 4 weeks and analyze degradation products via GC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor selenium oxidation using ICP-MS.
  • Hydrolytic stability : Test in buffered solutions (pH 4–9) at 25°C; quantify hydrolysis products (e.g., acetic acid, selenols) via ion chromatography. Stability criteria: <5% degradation under recommended storage conditions .

Q. What biological models are appropriate for evaluating the pharmacological activity of this compound?

  • Methodological Answer :
  • In vitro : Use human hepatocyte cultures (e.g., HepG2 cells) to assess metabolic stability and CYP450 inhibition.
  • In vivo : Administer to rodent models (e.g., Sprague-Dawley rats) at 10–50 mg/kg to study CNS penetration or antioxidant activity. Monitor selenium bioaccumulation in tissues via ICP-OES.
  • Mechanistic assays : Perform radioligand binding studies (e.g., ³H-labeled analogs) to identify receptor targets, or use C. elegans models for neurotoxicity screening .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hazard classifications for organoselenium compounds?

  • Methodological Answer : Cross-reference SDS data (e.g., GHS categories for skin/eye irritation) with peer-reviewed toxicology studies. For example, if acute oral toxicity (H302) is reported in SDS but absent in literature, conduct acute toxicity assays in rodents (OECD 423). Validate conflicting data using in silico tools like QSAR models for selenium compounds, and consult regulatory databases (e.g., ECHA) for harmonized classifications .

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